

structural properties of pyrazolo[3,4-c]pyridine derivatives

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Compound of Interest

Compound Name: Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate

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An In-depth Technical Guide to the Structural Properties of Pyrazolo[3,4-c]pyridine Derivatives

Abstract

The pyrazolo[3,4-c]pyridine core is a purine isostere that has garnered significant attention in medicinal chemistry and fragment-based drug discovery (FBDD). Its rigid, planar structure and array of hydrogen bond donors and acceptors make it an ideal scaffold for targeting a variety of biological systems. This guide provides a detailed exploration of the fundamental structural properties of pyrazolo[3,4-c]pyridine derivatives, focusing on the critical interplay between their synthesis, functionalization, and detailed characterization. We will delve into the key aspects of tautomerism, provide a rationale for synthetic strategies that enable vectorial functionalization, and outline the spectroscopic and crystallographic techniques essential for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic system.

The Pyrazolo[3,4-c]pyridine Core: A Scaffold of Strategic Importance

Heterocyclic compounds are the cornerstone of modern drug discovery.^[1] Among them, fused bicyclic systems that mimic endogenous purines are of particular interest due to their ability to interact with a wide variety of cellular proteins that possess purine-binding pockets.^[2] The

pyrazolo[3,4-c]pyridine scaffold is one such system, representing a "6-azaindazole" and an isomer of the more widely studied pyrazolo[3,4-b]pyridine. Its value in drug discovery, particularly in FBDD, stems from two primary attributes:

- **Structural Mimicry:** Its arrangement of nitrogen atoms provides a hydrogen-bonding pattern similar to purines, enabling it to serve as a potent hinge-binder in various kinase enzymes, a common strategy in oncology drug development.
- **Vectorial Elaboration:** The core structure possesses multiple, chemically distinct positions (vectors) that can be selectively functionalized. This allows for the systematic and rational growth of a fragment into a potent lead compound, optimizing interactions with a target protein.^[2]

This guide will focus specifically on the intrinsic structural characteristics that underpin the utility of this scaffold. We will explore its synthesis not merely as a procedure, but as a tool for installing chemical handles, and its characterization as the definitive method for confirming the outcome of strategic design.

Fundamental Structural Properties

The Critical Question of Tautomerism

A foundational structural feature of the unsubstituted pyrazolo[3,4-c]pyridine core is the potential for prototropic tautomerism, specifically the equilibrium between the N1-H and N2-H forms (Figure 1). The precise location of the pyrazole proton is not trivial; it dictates the hydrogen-bonding pattern of the molecule and, therefore, its biological recognition.

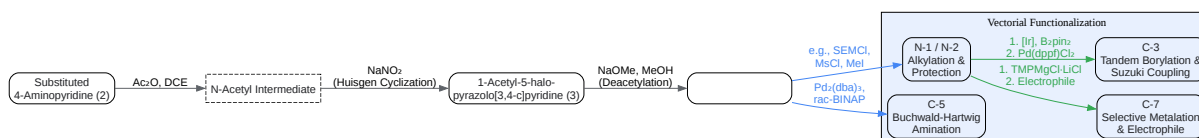
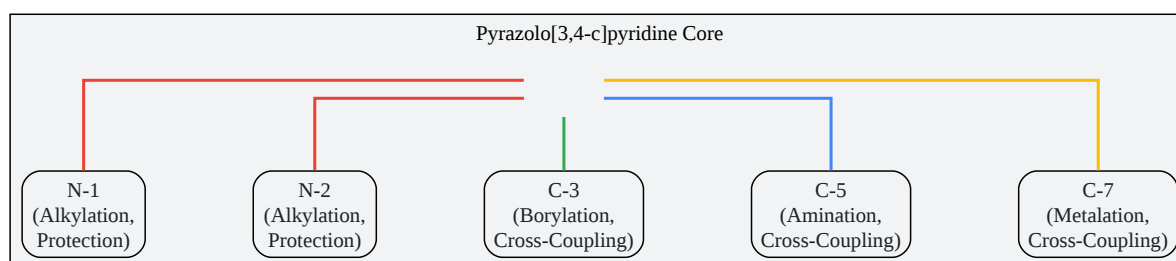
Extensive investigation using Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in resolving this ambiguity. Studies involving ^1H , ^{13}C , and ^{15}N NMR have conclusively shown that for 5- and 7-substituted pyrazolo[3,4-c]pyridines, the N1-H tautomer is the predominant form in solution.^{[3][4][5]} This preference is supported by quantum-chemical calculations, which indicate a significant energy difference (often >5 kcal/mol) favoring the N1-H tautomer, rendering the N2-H population practically undetectable by standard NMR experiments.

- **Expert Insight:** The stability of the N1-H tautomer is a critical piece of information for any drug design campaign. When modeling the interaction of a pyrazolo[3,4-c]pyridine fragment

in a protein active site, the N1-H tautomer should be considered the bioactive conformation. This ensures that hydrogen bond donor/acceptor mapping is accurate, leading to more predictive in silico models.

Key Vectors for Functionalization

The power of the pyrazolo[3,4-c]pyridine scaffold lies in its potential for selective modification at multiple positions. Understanding these "growth vectors" is key to its application in hit-to-lead optimization.^[6]



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